Cas no 2386111-52-8 (2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid)

2-{(tert-Butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid is a specialized N-protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 4-(trifluoromethyl)benzyl moiety. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it valuable in peptide synthesis and medicinal chemistry. The trifluoromethylphenyl substitution enhances lipophilicity and metabolic stability, which is advantageous in drug design. This compound serves as a versatile intermediate for constructing complex molecules, particularly in the development of bioactive compounds targeting enzyme inhibition or receptor modulation. Its well-defined reactivity and protective group compatibility facilitate efficient multi-step synthetic routes.
2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid structure
2386111-52-8 structure
Product Name:2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid
CAS No:2386111-52-8
MF:C15H18F3NO4
MW:333.302935123444
CID:6386905
PubChem ID:165893857
Update Time:2025-08-05

2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid
    • 2386111-52-8
    • 2-{[(tert-butoxy)carbonyl]({[4-(trifluoromethyl)phenyl]methyl})amino}acetic acid
    • EN300-1071690
    • Inchi: 1S/C15H18F3NO4/c1-14(2,3)23-13(22)19(9-12(20)21)8-10-4-6-11(7-5-10)15(16,17)18/h4-7H,8-9H2,1-3H3,(H,20,21)
    • InChI Key: XPIBMHUYUDCWLC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CN(CC(=O)O)C(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 333.11879254g/mol
  • Monoisotopic Mass: 333.11879254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66.8Ų

2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid Pricemore >>

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Additional information on 2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid

Introduction to 2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid (CAS No. 2386111-52-8)

2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid, identified by the CAS number 2386111-52-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound serves as a crucial intermediate in the development of various therapeutic agents, particularly those targeting complex biological pathways. Its unique structural features, including the presence of a tert-butoxy carbonyl group and a 4-(trifluoromethyl)phenylmethyl moiety, contribute to its versatility and reactivity, making it an invaluable building block in medicinal chemistry.

The tert-butoxy carbonyl group (Boc group) is a well-established protecting group in peptide synthesis and drug development. It provides stability to the amine functionality under various reaction conditions while being removable under mild acidic conditions. This characteristic makes it particularly useful in multi-step synthetic routes where selective protection and deprotection are essential. The Boc group enhances the compound's utility in constructing peptidomimetics and other bioactive molecules that require precise control over functional group transformations.

The 4-(trifluoromethyl)phenylmethyl (Boc-protected benzyl amine derivative) segment introduces additional pharmacophoric elements that can influence the electronic properties, lipophilicity, and metabolic stability of the final drug candidates. The trifluoromethyl group is a common pharmacological moiety known for its ability to enhance binding affinity, metabolic stability, and anti-inflammatory properties. Its incorporation into drug molecules often improves their pharmacokinetic profiles, making it a favored choice in modern drug design.

2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid finds applications in the synthesis of novel bioactive compounds, including inhibitors of enzyme targets such as kinases, proteases, and other key regulatory proteins. Its structural framework allows for further derivatization, enabling chemists to explore diverse chemical spaces for discovering new therapeutic entities. The compound's role in fragment-based drug design and library synthesis underscores its importance in high-throughput screening programs aimed at identifying lead compounds for further optimization.

Recent advancements in computational chemistry and machine learning have further highlighted the significance of this compound. By integrating molecular modeling techniques with experimental data, researchers can predict the binding interactions of 2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid with biological targets, facilitating the rapid identification of promising candidates for drug development. These computational approaches complement traditional synthetic strategies, accelerating the discovery process and reducing time-to-market for new pharmaceuticals.

The compound's utility extends beyond small-molecule drug design into the realm of biologics. Its Boc-protected amine functionality is particularly valuable in peptide coupling reactions, where it serves as a stable intermediate for constructing complex peptide chains. This application is especially relevant in the development of peptide-based therapeutics, which have shown immense potential in treating diseases such as cancer, autoimmune disorders, and infectious diseases.

In conclusion, 2-{(tert-butoxy)carbonyl({4-(trifluoromethyl)phenylmethyl})amino}acetic acid (CAS No. 2386111-52-8) represents a versatile and highly functional intermediate with broad applications in pharmaceutical research and development. Its unique structural attributes, coupled with its compatibility with modern synthetic methodologies and computational tools, position it as a cornerstone molecule in the quest for novel therapeutic agents. As research continues to evolve, this compound is expected to remain integral to advancements in medicinal chemistry and drug discovery.

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